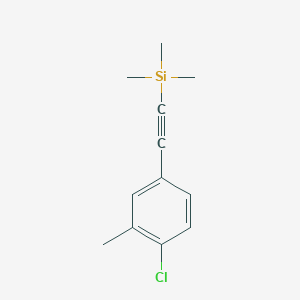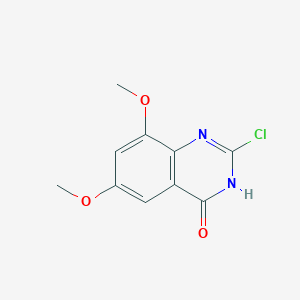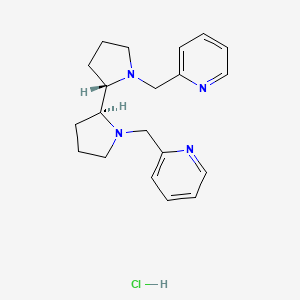
n-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide is an organic compound that features a benzyl group substituted with a cyano group at the 3-position, a methoxy group at the 2-position, and an N-methylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide typically involves the reaction of 3-cyanobenzyl chloride with 2-methoxy-N-methylacetamide under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to an amine or other functional groups.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride can facilitate the reduction of the cyano group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated benzyl derivatives.
Applications De Recherche Scientifique
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The cyano and methoxy groups can influence the compound’s binding affinity and selectivity through electronic and steric effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-Cyanobenzyl)-2-methoxyacetamide: Lacks the N-methyl group, which may affect its reactivity and biological activity.
N-(3-Cyanobenzyl)-N-methylacetamide: Lacks the methoxy group, which can influence its chemical properties and applications.
3-Cyanobenzylamine: A simpler structure that can serve as a precursor for more complex derivatives.
Uniqueness
N-(3-Cyanobenzyl)-2-methoxy-N-methylacetamide is unique due to the combination of functional groups that provide a balance of reactivity and stability
Propriétés
Formule moléculaire |
C12H14N2O2 |
|---|---|
Poids moléculaire |
218.25 g/mol |
Nom IUPAC |
N-[(3-cyanophenyl)methyl]-2-methoxy-N-methylacetamide |
InChI |
InChI=1S/C12H14N2O2/c1-14(12(15)9-16-2)8-11-5-3-4-10(6-11)7-13/h3-6H,8-9H2,1-2H3 |
Clé InChI |
YTFFSXPQVCIGHQ-UHFFFAOYSA-N |
SMILES canonique |
CN(CC1=CC(=CC=C1)C#N)C(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



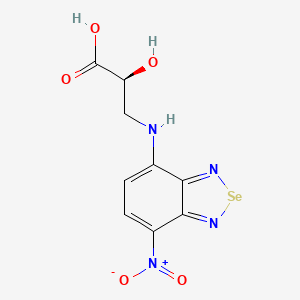
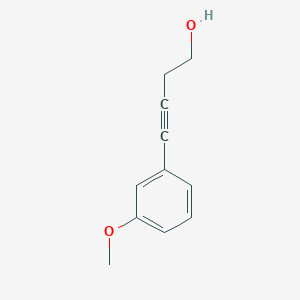


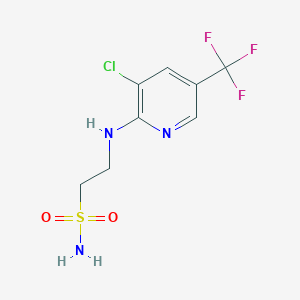
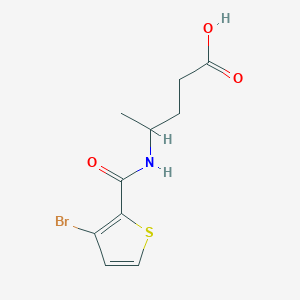

![7,7-Difluoro-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B14894898.png)

